4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile
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Overview
Description
4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile is a synthetic organic compound with the molecular formula C13H12F2N2O2 It is characterized by the presence of a morpholine ring, a difluorophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile typically involves the reaction of 2,5-difluorobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyanogen bromide to introduce the carbonitrile group. The reaction conditions often include solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-[2-(2,5-Difluorophenyl)acetyl]piperidine-3-carbonitrile
- 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carboxamide
- 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-thiol
Comparison: 4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile is unique due to the presence of both the morpholine ring and the carbonitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
4-[2-(2,5-difluorophenyl)acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-1-2-12(15)9(5-10)6-13(18)17-3-4-19-8-11(17)7-16/h1-2,5,11H,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUIYQZZFUKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=C(C=CC(=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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